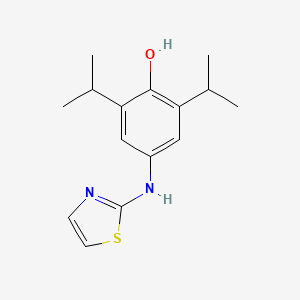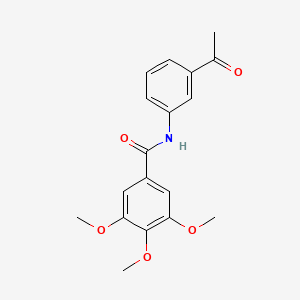![molecular formula C16H20N4O3S3 B5539655 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds related to the specified chemical involves multiple steps. For instance, starting from 4-chlorobenzoic acid, a series of derivatives including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized through a six-step process including esterification, hydrazination, salt formation, and cyclization (Chen et al., 2010). Similarly, inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis involving tetrahydroisoquinoline-7-sulfonanilides were prepared showcasing the complexity of synthesizing these compounds (Blank et al., 1980).
Molecular Structure Analysis The molecular structure of compounds in this category is confirmed using methods like NMR, IR, and elemental analysis. This is evident in the synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides (Filimonov et al., 2017).
Chemical Reactions and Properties These compounds often undergo various chemical reactions. For example, the synthesis of sulfonamide incorporating enaminone and quinolone moieties and thiazoloquinazoline derivatives induce the cytoprotective enzyme NAD(P)H: Quinone Oxidoreductase 1, demonstrating their reactive properties (Ghorab et al., 2016).
Physical Properties Analysis The physical properties of these compounds, such as melting points and crystal structure, can be determined through methods like X-ray diffraction and thermal analysis. An example is the growth and characterization of 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides crystals (Camí et al., 2006).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are critical in understanding these compounds. Studies like the synthesis and antimicrobial activity of 2-Substituted-3-((3-(6-Nitrobenzo[D]thiazol-2-yl)-4-oxo-3,4-Dihydroquinazolin-2-yl)Methyl)-1,3,4-thiadiazol-3-ium-5-thiolate provide insights into these aspects (Akbari et al., 2014).
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide belongs to a class of compounds with broad applications in scientific research, primarily in the development of pharmacologically active agents. Research has shown that sulfonamide-based compounds exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral properties. These compounds serve as crucial building blocks in medicinal chemistry for designing new therapeutic agents.
Antibacterial and Antitumor Potential : Sulfonamides constitute an important class of drugs, with numerous pharmacological agents possessing antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities. These compounds are synthesized by incorporating various organic compounds and pharmaceutical active scaffolds, leading to a considerable range of hybrids known as sulfonamide hybrids. These hybrids have been reported to show significant biological activity across various studies, underlining their potential in drug development (Ghomashi et al., 2022).
Antiviral Activities : The antiviral activities of sulfonamide derivatives have been explored through the synthesis of new compounds demonstrating specific anti-tobacco mosaic virus activity. This highlights the potential use of sulfonamide compounds in treating viral infections, offering a pathway for the development of new antiviral drugs (Chen et al., 2010).
Antituberculosis and Cytotoxicity Studies : Research into 3-heteroarylthioquinoline derivatives synthesized through Friedlander annulation has shown significant in vitro activity against Mycobacterium tuberculosis, with certain compounds displaying promising activity levels. This underscores the role of sulfonamide derivatives in combating tuberculosis, alongside evaluations of their cytotoxic effects, which indicate minimal toxicity against certain cell lines, demonstrating their safety profile (Chitra et al., 2011).
Synthetic Applications : The diverse synthetic applications of sulfonamides are further exemplified in the development of unique chemical libraries, such as tricyclic sultam libraries, which showcase the versatility of sulfonamide compounds in generating novel chemical entities for potential therapeutic use. These libraries serve as a resource for drug discovery and development, offering new molecules with potential biological activities (Zang et al., 2012).
Propriétés
IUPAC Name |
2-(3-methylsulfanylpropanoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-11-17-18-16(25-11)19-26(22,23)14-4-3-12-5-7-20(10-13(12)9-14)15(21)6-8-24-2/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFUJKLBDWOZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC3=C(CCN(C3)C(=O)CCSC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)


![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)
![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)
![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)
![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
